molecular formula C22H19N5O2S3 B2860279 N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1242913-12-7

N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

カタログ番号: B2860279
CAS番号: 1242913-12-7
分子量: 481.61
InChIキー: PXAMFPOJCCPRMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic derivative featuring a fused thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core. Key structural elements include:

  • A thiophen-2-ylmethyl substituent at position 4 of the pyrimidinone ring.
  • A thioacetamide side chain at position 1, linked to a 2,3-dimethylphenyl group.
  • A 5-oxo-4,5-dihydro moiety, conferring partial saturation to the pyrimidine ring.

Synthetic routes for analogous compounds often involve alkylation of thiopyrimidines with chloroacetamides (e.g., N-aryl-substituted 2-chloroacetamides) , followed by cyclization to form the triazolo-pyrimidine scaffold. X-ray crystallography has been critical in confirming molecular geometries of related thiadiazole-triazine derivatives .

特性

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S3/c1-13-5-3-7-16(14(13)2)23-18(28)12-32-22-25-24-21-26(11-15-6-4-9-30-15)20(29)19-17(27(21)22)8-10-31-19/h3-10H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAMFPOJCCPRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with potential pharmacological applications. Its unique structure incorporates multiple heterocycles that may contribute to its biological activity. This article reviews the available literature on its synthesis and biological properties, particularly focusing on antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound's molecular formula is C22H19N5O2S3C_{22}H_{19}N_{5}O_{2}S_{3}, with a molecular weight of 481.6 g/mol. Its structure includes a thieno[2,3-e][1,2,4]triazolo-pyrimidine core which is known for various biological activities.

PropertyValue
Molecular FormulaC22H19N5O2S3
Molecular Weight481.6 g/mol
CAS Number1242913-12-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide. For instance, derivatives of thieno[2,3-d]pyrimidines have shown significant activity against both Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains.

A study indicated that certain thiazole derivatives exhibited excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The structural features that enhance this activity include the presence of electron-withdrawing groups which improve binding affinity to bacterial targets.

Anticancer Activity

The anticancer properties of related compounds have been extensively studied. A series of thieno[2,3-d]pyrimidine derivatives demonstrated cytotoxic effects against the MDA-MB-231 breast cancer cell line. The most potent compound in this series had an IC50 value of 27.6 μM . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against MDA-MB-231 Cell Line

Compound IDIC50 (μM)Mechanism of Action
Compound A27.6Apoptosis induction
Compound B29.3Cell cycle arrest
Compound C35.0Inhibition of DNA synthesis

Case Study 1: Antimicrobial Efficacy

A recent investigation into thieno[2,3-e][1,2,4]triazole derivatives revealed their potential as novel antimicrobial agents. The study found that these compounds exhibited broad-spectrum activity against various pathogens including resistant strains . The structure-activity relationship (SAR) analysis indicated that modifications on the thiophene ring significantly influenced antimicrobial potency.

Case Study 2: Anticancer Screening

In a screening study for anticancer agents using multicellular spheroids as a model system, the compound was identified as a promising candidate due to its selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure Variations

(a) Thieno[2,3-d]pyrimidine-Triazole Hybrids

Compounds like thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl)acetamide () share a thienopyrimidine backbone but replace the triazolo ring with a triazole. For example:

  • Target Compound : Triazolo-pyrimidine core enhances π-π stacking and rigidity.
(b) Benzo-Fused Derivatives

The compound N-(2-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide () features a benzo[4,5]thieno[2,3-d]pyrimidinone core. Key differences:

  • Lipophilicity : The benzo group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Substituent Effects : A 4-methoxyphenyl group at position 3 vs. the target compound’s thiophen-2-ylmethyl group introduces divergent electronic profiles (electron-donating vs. sulfur-mediated resonance) .

Substituent-Driven Functional Differences

Compound Core Structure Key Substituents Biological Activity (if reported)
Target Compound Thieno-triazolo-pyrimidinone Thiophen-2-ylmethyl, 2,3-dimethylphenyl Not explicitly stated
Derivative Benzo-thieno-pyrimidinone 4-Methoxyphenyl, isopropylphenyl Not reported
Triazole Hybrid Thieno-pyrimidine-triazole Phenyl, alkyl/aryl azides Antimicrobial activity
  • Thiophen-2-ylmethyl vs. Aryl Groups : The thiophene moiety in the target compound may enhance interactions with sulfur-binding enzymes or receptors, whereas methoxy/phenyl groups in analogs prioritize hydrophobic interactions .
  • 2,3-Dimethylphenyl vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thioacetamide linkage via condensation of a thiol-containing intermediate (e.g., thioglycolic acid derivatives) with chloroacetyl chloride under reflux conditions . Subsequent cyclization steps to construct the fused thieno-triazolo-pyrimidine core require precise control of temperature (e.g., 80–120°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from solvents like pet-ether .

Q. How is the structural integrity of the compound confirmed during synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent positions and connectivity, particularly for the thiophen-2-ylmethyl and dimethylphenyl groups . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities in the fused heterocyclic system .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s triazolo-pyrimidine core, which mimics purine bases . Antimicrobial activity can be assessed using broth microdilution (MIC determination against S. aureus and E. coli) . Cytotoxicity screening (e.g., MTT assay on cancer cell lines) is advised given structural similarities to anticancer thieno-pyrimidine derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thioacetamide coupling step?

  • Methodological Answer : Low yields in thioacetamide formation often stem from competing hydrolysis. Strategies include:

  • Using anhydrous solvents (e.g., dry DCM) and molecular sieves to scavenge water .
  • Employing microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate reaction kinetics and reduce side reactions .
  • Optimizing stoichiometry (1.2–1.5 equivalents of chloroacetyl chloride) to drive the reaction to completion .

Q. How to resolve contradictory bioactivity data between enzymatic and cellular assays?

  • Methodological Answer : Contradictions may arise from poor cellular permeability or off-target effects. Validate results using:

  • Orthogonal assays : Compare enzyme inhibition (e.g., recombinant kinase assays) with cellular proliferation data (e.g., flow cytometry) .
  • Solubility checks : Use dynamic light scattering (DLS) to detect aggregation in cell culture media .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing thiophen-2-ylmethyl with furan or phenyl) to assess electronic effects .
  • Bioisosteric replacement : Replace the triazolo-pyrimidine core with pyrazolo-pyrimidine or indole scaffolds to evaluate ring flexibility .
  • Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., EGFR kinase) and correlate with experimental IC₅₀ values .

Q. How to investigate the mechanism of action for observed anticancer activity?

  • Methodological Answer :

  • Target identification : Employ pull-down assays with biotinylated probes or affinity chromatography using the compound as bait .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map dysregulated signaling nodes (e.g., MAPK, PI3K-AKT) .
  • In vivo validation : Use xenograft models (e.g., nude mice with HT-29 tumors) to assess efficacy and pharmacokinetics (e.g., plasma half-life via LC-MS) .

Q. What methodologies improve aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Salt formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .
  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions .
  • Prodrug design : Introduce phosphate or PEGylated groups at the acetamide nitrogen to enhance hydrophilicity .

Notes

  • Structural Complexity : The compound’s fused heterocyclic system necessitates advanced analytical validation (e.g., 2D NMR, X-ray) to confirm regiochemistry .
  • Contradictory Evidence : While emphasizes antimicrobial activity, highlights kinase inhibition, suggesting multifunctionality requiring tailored assay design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。